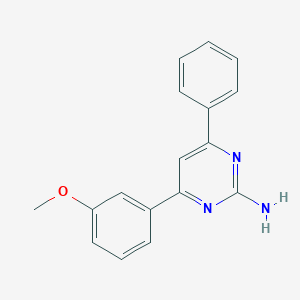
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine, also known as 4-MPA, is an organic compound belonging to the class of pyrimidines. It is a product of a reaction between 4-methoxyphenylhydrazine and 6-phenylpyrimidin-2-amine, and is used in various scientific research applications. This compound has been studied for its biochemical and physiological effects, and has been used in lab experiments to explore its potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine and its derivatives have been studied for their synthesis and chemical properties. Kumar, Drabu, and Shalini (2017) demonstrated the synthesis of these compounds, highlighting their potential in creating new chemical entities with diverse applications (Kumar, Drabu, & Shalini, 2017). Farouk et al. (2021) explored the chemical reactivity of similar compounds, emphasizing their role as building blocks for nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activities
The biological activities of these compounds are another area of interest. Research by Attaby et al. (2009) investigated their potential as anti-Alzheimer and anti-cox2 reagents, indicating a scope in therapeutic applications (Attaby, Fattah, Shaif, & Elsayed, 2009).
Applications in Material Science
In the field of material science, Yadav et al. (2015) studied the corrosion inhibition effect of spiropyrimidinethiones, which include this compound derivatives, on mild steel in acidic solutions. This research highlights the potential of these compounds in protecting industrial materials (Yadav, Sinha, Kumar, & Sarkar, 2015).
Anticancer Activities
Additionally, the anticancer activities of these compounds have been evaluated. Liu et al. (2020) designed and synthesized derivatives that showed significant antiproliferative activity, indicating their potential in cancer therapy (Liu, Wang, Peng, & Li, 2020).
Antibacterial and Antifungal Activities
Thanusu, Kanagarajan, and Gopalakrishnan (2010) conducted research on the microbiological evaluation of these compounds, demonstrating their effective antibacterial and antifungal properties (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target proteins like tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
For instance, some compounds inhibit the activity of NADPH oxidase, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to oxidative stress and inflammation .
Pharmacokinetics
Related compounds have been found to undergo rapid metabolism and wide tissue distribution .
Result of Action
A compound with a similar structure has been found to exhibit cytotoxic activity against breast cancer through erα inhibition .
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-21-14-9-5-8-13(10-14)16-11-15(19-17(18)20-16)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFNUCVTMAKBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





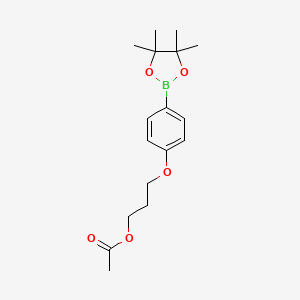


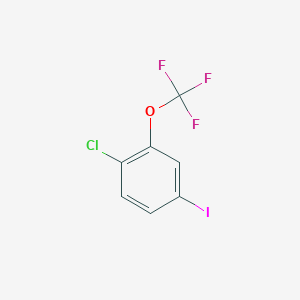



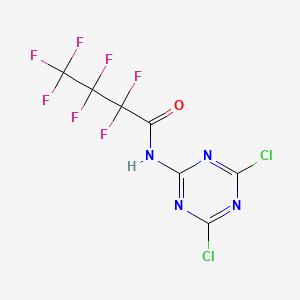
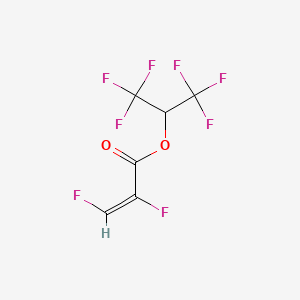

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
